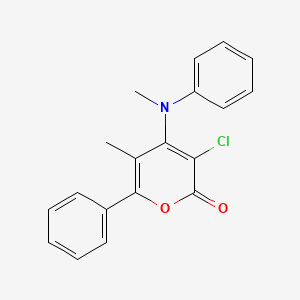
3-chloro-5-methyl-4-(N-methylanilino)-6-phenylpyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-5-methyl-4-(N-methylanilino)-6-phenylpyran-2-one is a complex organic compound with a unique structure that includes a pyran ring substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-methyl-4-(N-methylanilino)-6-phenylpyran-2-one typically involves multiple steps, starting from simpler organic molecules. One common route involves the reaction of 3-chloro-5-methyl-4-nitroaniline with phenylacetic acid under specific conditions to form the desired pyran ring structure. The reaction conditions often include the use of solvents like water and sulfuric acid as a reactant. The nitro group is reduced using hypophosphorous acid, and iron powder is used to further reduce the intermediate to the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and employing continuous flow techniques to enhance efficiency and safety.
化学反应分析
Types of Reactions
3-chloro-5-methyl-4-(N-methylanilino)-6-phenylpyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyran derivatives.
科学研究应用
3-chloro-5-methyl-4-(N-methylanilino)-6-phenylpyran-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-chloro-5-methyl-4-(N-methylanilino)-6-phenylpyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
2-chloro-6-methylaniline: An intermediate in the synthesis of various pharmaceuticals and agrochemicals.
3-chloro-5-nitroaniline: Used in the synthesis of dyes and pigments.
Uniqueness
3-chloro-5-methyl-4-(N-methylanilino)-6-phenylpyran-2-one is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
76312-43-1 |
|---|---|
分子式 |
C19H16ClNO2 |
分子量 |
325.8 g/mol |
IUPAC 名称 |
3-chloro-5-methyl-4-(N-methylanilino)-6-phenylpyran-2-one |
InChI |
InChI=1S/C19H16ClNO2/c1-13-17(21(2)15-11-7-4-8-12-15)16(20)19(22)23-18(13)14-9-5-3-6-10-14/h3-12H,1-2H3 |
InChI 键 |
COKHEHBVLLNOAJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC(=O)C(=C1N(C)C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


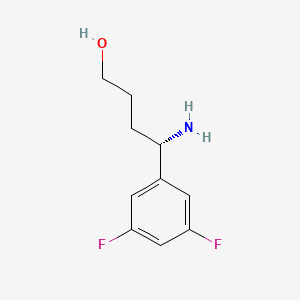
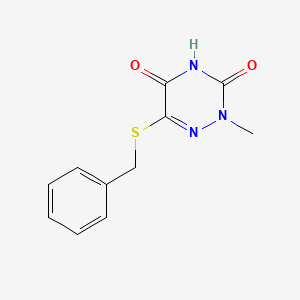
![6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14021199.png)
![Methyl 1-(carbamoylamino)-4-[(4-chlorophenyl)carbamoyl]-2,5-dimethyl-pyrrole-3-carboxylate](/img/structure/B14021203.png)

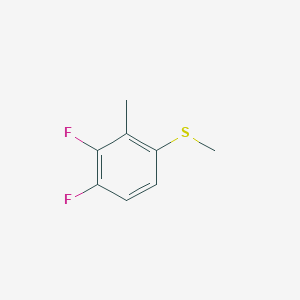
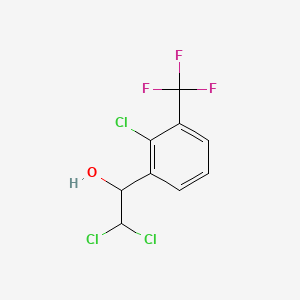
![7-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14021209.png)
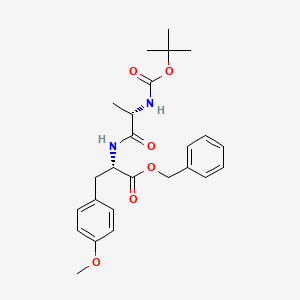
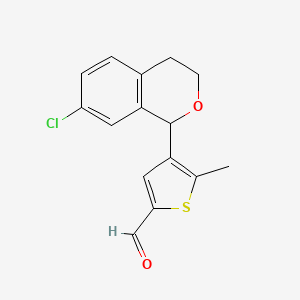
![BenZyl methyl[2-[5-[[(methylamino)sulphonyl]methyl]-1H-indol-3-yl]ethyl]carbamate](/img/structure/B14021220.png)
![N-[(9R)-6'-Methoxycinchonan-9-yl]-8-quinolinesulfonamide](/img/structure/B14021236.png)
![Ethyl 4-[3-[8-(4-ethoxycarbonylpiperazin-1-YL)-3,7-dimethyl-2,6-dioxo-purin-1-YL]-2-hydroxy-propyl]piperazine-1-carboxylate](/img/structure/B14021240.png)

